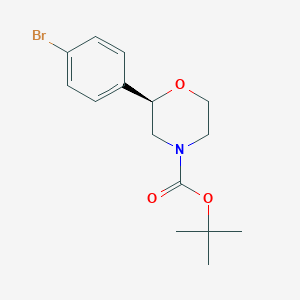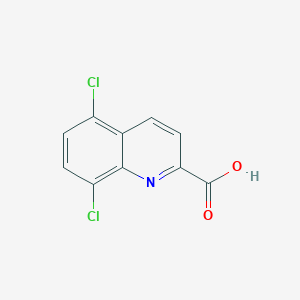
5,8-Dichloroquinoline-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Dichloroquinoline-2-carboxylic acid is a derivative of quinoline, a class of organic compounds that are colorless solids and soluble in hydrocarbons and alcohols . Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest in recent years. Various synthesis protocols have been reported in the literature for the construction of this scaffold . For instance, the condensation of activated 8-hydroxyquinoline-2-carboxylic acid with substituted aniline in the presence of phosphorus trichloride yielded the desired target compound in good amounts .Chemical Reactions Analysis
While specific chemical reactions involving 5,8-Dichloroquinoline-2-carboxylic acid are not available, quinoline derivatives are known to undergo a variety of chemical reactions. For instance, a wide range of structurally diverse asymmetrical aryl alkyl and dia-lkyl ketones have been constructed in yields of up to 98% with excellent reaction selectivity and functional group compatibility .科学的研究の応用
Organic and Analytical Chemistry
5,8-Dichloroquinoline-2-carboxylic acid belongs to the class of compounds known as quinolines, which are heterocyclic aromatic organic compounds. Quinolines and their derivatives, such as 8-hydroxyquinolines, have been extensively studied for their unique properties as chromophores and their ability to detect various metal ions and anions. These compounds have drawn significant attention in organic and analytical chemistry due to their broad spectrum of biological activities and potential as drug molecules for treating life-threatening diseases, including cancer and neurodegenerative disorders (Gupta, Luxami, & Paul, 2021).
Medicinal Chemistry and Drug Development
Quinoline derivatives, including 8-hydroxyquinolines, have been the focus of medicinal chemistry due to their antimicrobial, anticancer, and antifungal effects. These compounds have attracted the attention of chemists and health professionals for their potential to develop potent lead compounds with good efficacy and low toxicity. Recent advances in the synthesis of 8-hydroxyquinoline derivatives have been explored for their pharmacological properties, highlighting their therapeutic value and potential as building blocks for various pharmacologically active scaffolds (Saadeh, Sweidan, & Mubarak, 2020).
Environmental Applications
8-Amidoquinoline derivatives have been investigated for their potential as fluorescent probes for zinc ion determination, which is crucial for both environmental and biological applications. The introduction of various carboxamide groups into an 8-aminoquinoline molecule to create 8-amidoquinoline derivatives aims to improve water solubility and cell membrane permeability. These derivatives have shown promise due to their fast reactivity, good selectivity, and biocompatibility, especially for biological applications (Mohamad et al., 2021).
Biochemical Studies
In the field of biochemistry, redox mediators have been used to enhance the degradation of recalcitrant compounds by enzymes. Quinoline derivatives, as redox mediators, have been reported to enhance the efficiency of degradation of these compounds by enzymes such as laccases and peroxidases. This enzymatic approach has shown potential in the remediation of various organic pollutants present in industrial wastewater, highlighting the role of quinoline derivatives in enhancing the range of substrates and efficiency of degradation (Husain & Husain, 2007).
作用機序
Target of Action
Result of Action
A related compound, 4,7-dichloroquinoline, has shown significant growth inhibition of both sensitive strains of plasmodium falciparum .
Safety and Hazards
将来の方向性
Quinoline derivatives have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Therefore, the synthesis and study of 5,8-Dichloroquinoline-2-carboxylic acid and its derivatives could provide valuable insights for the development of new drugs and therapies. Future research could focus on improving the synthesis methods, exploring new reactions, and investigating the biological activities of these compounds .
特性
IUPAC Name |
5,8-dichloroquinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-6-2-3-7(12)9-5(6)1-4-8(13-9)10(14)15/h1-4H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZCOWGQUIQACK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=CC(=C21)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dichloroquinoline-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

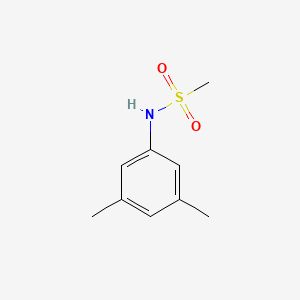

![5-[4-(3-Methoxypropoxy)piperidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2868209.png)
![N-[2-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2868211.png)

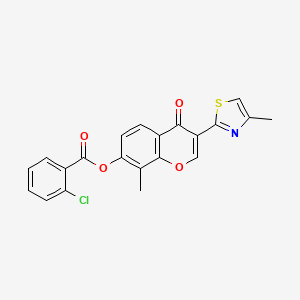
![tert-butyl N-{3-[2-(2-hydroxyethoxy)ethoxy]propyl}carbamate](/img/structure/B2868218.png)
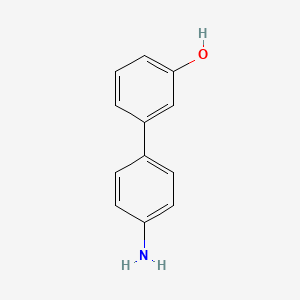
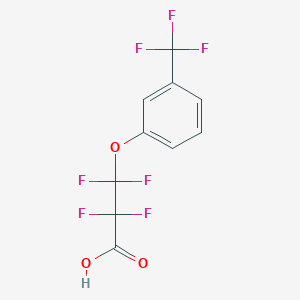

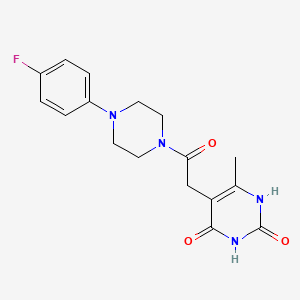

![N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2868225.png)
